Binding Affinity and Selectivity Profile of CB2 Receptor Antagonist 4 Compared to SR144528 and AM630
CB2 receptor antagonist 4 exhibits a binding affinity (Kd) of 39 nM for human CB2R and ≥11-fold selectivity over CB1R [1]. In contrast, SR144528 is a significantly more potent ligand with a Ki of 0.6 nM for CB2R, but its selectivity window (approximately 55-fold based on Ki values of 0.67 nM for CB2R vs. 33.0 nM for CB1R) is somewhat narrower than the ≥11-fold reported for the target compound [2]. AM630 displays a Ki of 31.2 nM at CB2R and a CB2/CB1 affinity ratio of 165, indicating substantially greater selectivity than either compound; however, AM630 is a protean ligand with context-dependent functional behavior [3]. The moderate affinity of CB2 receptor antagonist 4 may be advantageous in assays where high-affinity ligands cause irreversible binding or prolonged washout artifacts.
| Evidence Dimension | Binding Affinity (CB2R) |
|---|---|
| Target Compound Data | Kd = 39 nM |
| Comparator Or Baseline | SR144528: Ki = 0.6 nM; AM630: Ki = 31.2 nM |
| Quantified Difference | SR144528: 65-fold higher affinity; AM630: 1.25-fold higher affinity |
| Conditions | Radioligand binding assays using human CB2R expressed in CHO cell membranes with [3H]CP55940 as radioligand |
Why This Matters
The moderate affinity of CB2 receptor antagonist 4 positions it as a tool compound distinct from ultra-high-affinity ligands like SR144528, which may be preferable for reversible, equilibrium-based studies.
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- [2] Griffin G, et al. Evaluation of the cannabinoid CB2 receptor-selective antagonist, SR144528. Eur J Pharmacol. 1999;377(1):117-125. doi:10.1016/s0014-2999(99)00402-1. View Source
- [3] Ross RA, et al. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630. Br J Pharmacol. 1999;126(3):665-672. doi:10.1038/sj.bjp.0702351. View Source
